N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Scientific Research Applications
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
Preparation Methods
The synthesis of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. The starting material, 3,4-dichlorobenzyl bromide, is reacted with 1H-pyrazole-4-carboxylic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Mechanism of Action
The mechanism of action of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
3,4-Dichlorobenzyl bromide: This compound is a precursor in the synthesis of the target compound and shares the dichlorobenzyl group.
1H-Pyrazole-4-carboxylic acid: Another precursor that forms the pyrazole ring in the target compound.
Sulfonamides: A class of compounds that share the sulfonamide group and have similar biological activities
The uniqueness of N4-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combined structural features, which contribute to its diverse applications and potential therapeutic effects.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2S/c1-10-15(7-18-21(10)2)25(23,24)20-12-6-19-22(9-12)8-11-3-4-13(16)14(17)5-11/h3-7,9,20H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGAMBBCCFBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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